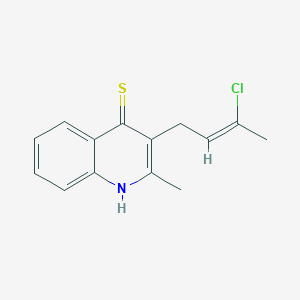![molecular formula C8H3BrF3NO B12875085 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a benzo[d]oxazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole typically involves the bromination of 7-(trifluoromethyl)benzo[d]oxazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Bromo-7-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole involves its interaction with various molecular targets, including enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways . This compound can inhibit enzyme activity or disrupt receptor-ligand interactions, thereby exerting its biological effects .
Comparación Con Compuestos Similares
7-Bromo-2-(trifluoromethyl)benzo[d]oxazole: Similar in structure but with different substitution patterns.
2-Chloro-7-(trifluoromethyl)benzo[d]oxazole: Chlorine substitution instead of bromine.
2-Fluoro-7-(trifluoromethyl)benzo[d]oxazole: Fluorine substitution instead of bromine.
Uniqueness: 2-Bromo-7-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups enhances its potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C8H3BrF3NO |
|---|---|
Peso molecular |
266.01 g/mol |
Nombre IUPAC |
2-bromo-7-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-13-5-3-1-2-4(6(5)14-7)8(10,11)12/h1-3H |
Clave InChI |
FAYYXJUGUOQEFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


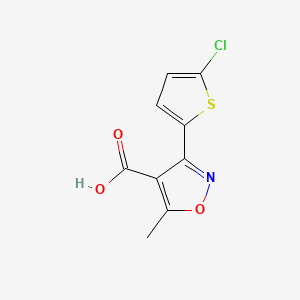
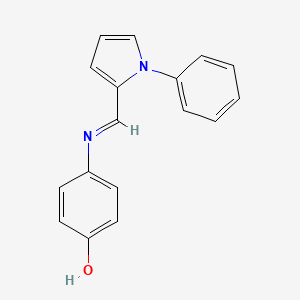
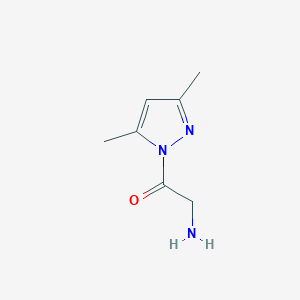
![2-(Carboxy(hydroxy)methyl)-5-(2-methoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12875019.png)
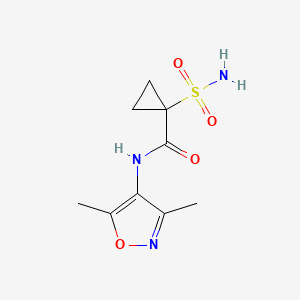
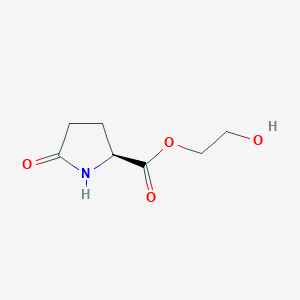

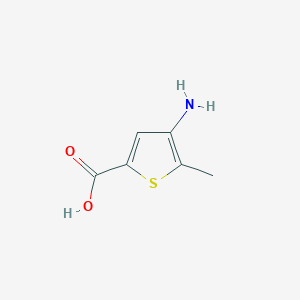
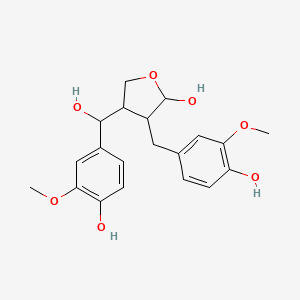
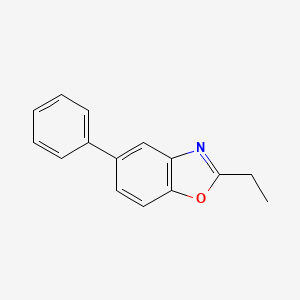
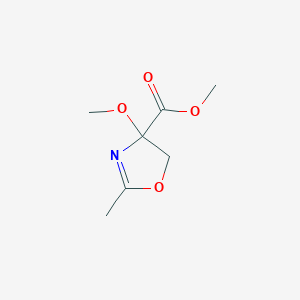
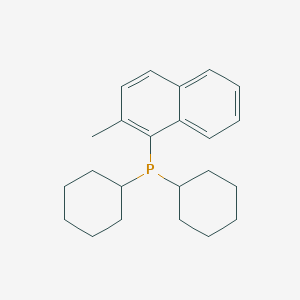
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
